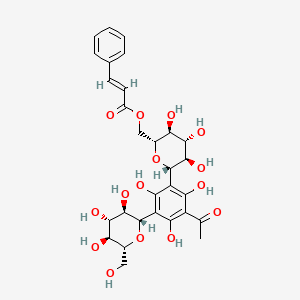
Leptabiside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leptabiside C is a natural product extensively employed in pharmaceutical research, particularly for studying inflammation. It is known for its remarkable efficiency in investigating various inflammatory diseases, such as arthritis and inflammatory bowel disease . The molecular formula of this compound is C29H34O15, and it has a molecular weight of 622.58 g/mol.
Méthodes De Préparation
Leptabiside C is typically isolated from natural sources, although specific synthetic routes and industrial production methods are not well-documented in the literature. The compound is often prepared in research laboratories for experimental purposes. For in vivo studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) and further diluted with polyethylene glycol (PEG300), Tween 80, and distilled water to achieve the desired concentration .
Analyse Des Réactions Chimiques
Leptabiside C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Leptabiside C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: this compound is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is extensively studied for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Mécanisme D'action
The mechanism by which Leptabiside C exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to modulate inflammatory pathways, although the exact molecular targets are not fully elucidated. It is believed to interact with various enzymes and receptors involved in the inflammatory response, thereby reducing inflammation and associated symptoms.
Comparaison Avec Des Composés Similaires
Leptabiside C can be compared with other similar compounds, such as:
- Leptabiside A
- Leptabiside B
- Leptabiside D
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique in its potent anti-inflammatory properties, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C29H34O15 |
|---|---|
Poids moléculaire |
622.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-6-[3-acetyl-2,4,6-trihydroxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H34O15/c1-11(31)16-21(35)17(28-26(40)24(38)19(33)13(9-30)43-28)23(37)18(22(16)36)29-27(41)25(39)20(34)14(44-29)10-42-15(32)8-7-12-5-3-2-4-6-12/h2-8,13-14,19-20,24-30,33-41H,9-10H2,1H3/b8-7+/t13-,14-,19-,20-,24+,25+,26-,27-,28+,29+/m1/s1 |
Clé InChI |
FUAIIEXBTCVGEO-SKCNKXEMSA-N |
SMILES isomérique |
CC(=O)C1=C(C(=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=CC=C3)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canonique |
CC(=O)C1=C(C(=C(C(=C1O)C2C(C(C(C(O2)COC(=O)C=CC3=CC=CC=C3)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















